molecular formula C23H29N3O3S B2459132 (Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-98-4

(Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2459132
CAS No.: 865161-98-4
M. Wt: 427.56
InChI Key: OMFXZHJQORXWKH-VHXPQNKSSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound would require advanced computational chemistry tools or experimental data, which I currently do not have access to .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the resources I have .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound such as its melting point, boiling point, density, and refractive index are not specified in the resources I have .

Scientific Research Applications

Synthetic Chemistry and Heterocyclic Compound Development

Novel heterocyclic compounds derived from benzothiazoles, such as benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds were evaluated for their COX-1/COX-2 inhibition, demonstrating significant selectivity and activity, indicating a methodological approach that could encompass the synthesis and application of "(Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide" for medical research purposes (Abu‐Hashem et al., 2020).

Photophysical Properties and Material Science

Research on novel fluorescent triazole derivatives containing benzothiazole units showcases their potential in material science, particularly in light-emitting applications. The detailed study of their absorption, emission, quantum yields, and dipole moments supports the exploration of "this compound" in the development of new materials for electronic and photonic devices (Padalkar et al., 2015).

Drug Design and Pharmacology

While excluding information directly related to drug use, dosage, and side effects, it is notable that related research on benzamide derivatives focuses on their synthesis and potential biological activities. The exploration of benzamide and benzothiazole conjugates as fluorescent sensors for metal ions illustrates the versatility of such compounds in chemical sensing and potentially in therapeutic applications, where understanding the photophysical properties can lead to the development of diagnostic tools or novel treatments (Suman et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not specified in the resources I have .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the resources I have .

Future Directions

The future directions for the research and development of this compound are not specified in the resources I have .

Properties

IUPAC Name

4-(diethylamino)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-5-25(6-2)18-10-8-17(9-11-18)22(27)24-23-26(14-15-28-4)20-13-12-19(29-7-3)16-21(20)30-23/h8-13,16H,5-7,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFXZHJQORXWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OCC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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